(7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
(7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a hexahydropyrrolo[1,2-a]pyrazine ring system with a hydroxy group at the 7th position. The stereochemistry of the compound is defined by the (7R,8aR) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Lacks the hydroxy group at the 7th position.
7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Similar structure but different stereochemistry.
Uniqueness
(7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and the presence of the hydroxy group, which significantly influences its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(7R,8aR)-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C7H10N2O3/c10-4-1-5-7(12)8-2-6(11)9(5)3-4/h4-5,10H,1-3H2,(H,8,12)/t4-,5-/m1/s1 |
InChI Key |
IRNSMBYASFPQPX-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H](CN2[C@H]1C(=O)NCC2=O)O |
Canonical SMILES |
C1C(CN2C1C(=O)NCC2=O)O |
Origin of Product |
United States |
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